1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane, also known as L-655,708, is a selective antagonist of GABA-A receptors. This compound has been widely studied for its potential use in the treatment of anxiety, depression, and other neurological disorders. In
Wirkmechanismus
1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane selectively blocks the GABA-A receptor subtype containing the α5 subunit, which reduces the inhibitory effects of GABA on the hippocampus. This leads to an increase in hippocampal activity, which has been shown to improve cognitive function and reduce anxiety and depression symptoms.
Biochemical and Physiological Effects:
1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane has been shown to improve cognitive function in animal models, including memory consolidation and spatial learning. It has also been shown to reduce anxiety and depression symptoms in animal models and human clinical trials. Additionally, 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane has been shown to have minimal side effects and low toxicity, making it a promising therapeutic candidate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane is its selectivity for the α5 subunit of the GABA-A receptor, which reduces the potential for off-target effects. However, this selectivity also limits its use in studying other subtypes of the GABA-A receptor. Additionally, 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane has a relatively short half-life, which can make dosing and administration challenging in animal models.
Zukünftige Richtungen
Future research on 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane could focus on its potential use in the treatment of other neurological disorders, such as epilepsy and schizophrenia. Additionally, further studies could explore the effects of 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane on other brain regions and subtypes of the GABA-A receptor. Finally, the development of more stable and long-lasting analogs of 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane could improve its potential as a therapeutic candidate.
Synthesemethoden
The synthesis of 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with tetrahydrothiophene-3-amine, followed by the addition of 1,4-diazepane. The resulting compound is then purified through column chromatography to obtain 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane in high purity.
Wissenschaftliche Forschungsanwendungen
1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane has been extensively studied for its potential use in the treatment of anxiety, depression, and other neurological disorders. It has been shown to selectively block the GABA-A receptor subtype containing the α5 subunit, which is primarily expressed in the hippocampus. The hippocampus is involved in learning, memory, and emotional regulation, making 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane a promising therapeutic target for these disorders.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2S2/c1-13-3-4-15(11-16(13)17)23(20,21)19-7-2-6-18(8-9-19)14-5-10-22-12-14/h3-4,11,14H,2,5-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNHSZNZZZQZKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCSC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.